N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-5-12(16)15-13(2,3)9-6-7-11(17-4)10(14)8-9/h5-8H,1H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESQBGNRNHAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)F)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with isopropylmagnesium chloride to form the corresponding alcohol.
Oxidation: The intermediate alcohol is then oxidized to form the ketone.
Amidation: The ketone undergoes an amidation reaction with prop-2-enamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The prop-2-enamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Substituent Impact :
- Electron-Withdrawing Groups (e.g., F, Cl) : The 3-fluoro substituent in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors like AZD9291 .
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 4-OCH₃ in the target compound) improve lipophilicity and membrane permeability compared to polar hydroxy groups (e.g., in N-trans-feruloyltyramine) .
- Branched Alkyl Chains : Compounds with bulky substituents (e.g., 4-isobutyl in ) may exhibit steric hindrance, reducing binding efficiency but improving selectivity.
Biological Activity Trends :
- Anti-inflammatory activity is prominent in analogs with dihydroxyphenyl or 4-hydroxy-3-methoxyphenyl groups (e.g., IC₅₀ = 17.00 μM for compound 2 in ).
- Kinase Inhibition : Prop-2-enamide derivatives with halogenated aryl groups (e.g., AZD9291, CO-1686) are potent EGFR inhibitors, suggesting the target compound may share similar mechanisms .
Pharmacokinetic Properties :
- Lipophilicity : Calculated LogP values (estimated via software) suggest the target compound (LogP ~2.5) is more lipophilic than hydroxy-substituted analogs (e.g., N-trans-feruloyltyramine, LogP ~1.8), favoring blood-brain barrier penetration .
Biological Activity
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, with the CAS number 2361641-17-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 237.27 g/mol. The compound features a fluoro and methoxy-substituted phenyl group linked to a propan-2-yl chain and a prop-2-enamide moiety, which may contribute to its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances binding affinity to active sites, potentially modulating enzyme activity or receptor signaling pathways. The prop-2-enamide structure may facilitate interactions with biological macromolecules, enhancing its bioactivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity with IC50 values of 21.00 μM and 26.10 μM, respectively .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. Molecular docking studies have indicated that it can effectively bind to the vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy .
- Anti-inflammatory Activity : Although less documented, there are indications that similar compounds in this class may exhibit anti-inflammatory properties, which could be explored further in future research.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 (Liver Cancer) | 21.00 μM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 26.10 μM | |
| Enzyme Inhibition | VEGFR-2 | 65 nM |
Case Study: VEGFR-2 Inhibition
A detailed study focused on the compound's interaction with VEGFR-2 revealed that it fits well into the ATP-binding site of the receptor, forming critical hydrogen bonds with key amino acid residues such as Asp1044 and Glu883. This interaction is crucial for inhibiting the receptor's activity, which is vital for tumor angiogenesis .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
- Formation of Intermediate : A Grignard reaction with isopropylmagnesium chloride forms the corresponding alcohol.
- Oxidation : The intermediate alcohol is oxidized to form a ketone.
- Amidation : The ketone undergoes an amidation reaction with prop-2-enamide to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
